molecular formula C17H15NO6S B2374148 (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid CAS No. 327093-87-8

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid

Cat. No. B2374148
CAS RN: 327093-87-8
M. Wt: 361.37
InChI Key: BQWHUVQZKXGCIZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a carboxyvinyl group, which is a type of unsaturated carboxylic acid .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-[(E)-2-Carboxyvinyl]benzoic acid, includes a carboxyvinyl group attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can vary widely depending on the specific groups attached to the benzene ring . Without specific information on the compound , it’s difficult to provide a detailed chemical reactions analysis.


Physical And Chemical Properties Analysis

Similar compounds, such as 2-[(E)-2-Carboxyvinyl]benzoic acid, have properties like a density of 1.4±0.1 g/cm3, boiling point of 416.7±28.0 °C at 760 mmHg, and a molecular weight of 192.168 Da .

Scientific Research Applications

Fluorescence Chemo-Sensors

Drug Delivery Systems

Researchers are exploring the use of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid in drug delivery systems. Its stability, biocompatibility, and tunable properties offer promise in targeted drug release .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on the compound , it’s difficult to provide details on this aspect .

properties

IUPAC Name

2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWHUVQZKXGCIZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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